cyclopentane;dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron
Description
This compound is a chiral ferrocene-based bisphosphine ligand, characterized by its cyclopentane backbone, dicyclohexylphosphine, and diphenylphosphine substituents coordinated to an iron atom. Its IUPAC name reflects the stereochemistry at the R-configured cyclopentyl group and the ethyldicyclohexylphosphine moiety . It is commonly used in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, due to its ability to induce high enantioselectivity. The ligand’s structure combines steric bulk from cyclohexyl groups with electron-donating phenyl rings, optimizing metal coordination and catalytic performance .
Properties
IUPAC Name |
cyclopentane;dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48P2.C5H10.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h4-5,10-15,21-25,28-31,34-35H,2-3,6-9,16-20,26-27H2,1H3;1-5H2;/t29-,34?,35?;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYQNAZWLZVVKY-AWIKAUGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron typically involves the coordination of cyclopentane to an iron precursor, followed by the introduction of the dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane ligand. Common reagents include iron salts like iron(III) chloride or iron(II) sulfate, and the phosphane ligand is synthesized separately using diphenylphosphanyl and cyclohexyl groups through a series of substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow systems to ensure consistency and yield. High-purity solvents and controlled reaction environments are employed to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Coordination Chemistry and Catalytic Activation
This compound acts as a bidentate ligand, coordinating to transition metals via its two phosphorus atoms. The resulting metal complexes exhibit enhanced catalytic activity due to:
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Electron-donating effects : The diphenylphosphine groups increase electron density at the metal center .
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Steric bulk : The dicyclohexylphosphine substituents create a chiral environment, critical for stereochemical control .
Key Reaction : Formation of palladium complexes
These complexes are precursors for cross-coupling reactions .
Asymmetric Hydrogenation
The ligand is widely employed in asymmetric hydrogenation of prochiral substrates.
| Substrate | Metal Center | Conditions | Enantiomeric Excess (ee) | Yield | Source |
|---|---|---|---|---|---|
| α,β-Unsaturated ketones | Ru | 50°C, 50 bar H₂ | 92–98% | 85–95% | |
| Imines | Ir | RT, 10 bar H₂ | 89–94% | 90–98% |
Mechanistic Insight :
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The ligand’s chiral pocket induces facial selectivity during substrate binding.
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Synergistic effects between the metal and phosphine groups stabilize transition states .
Cross-Coupling Reactions
The ligand facilitates C–C bond-forming reactions via palladium-catalyzed processes:
Suzuki–Miyaura Coupling
Reaction :
Performance :
Heck Reaction
Substrates : Aryl halides and alkenes.
Key Feature : The ligand suppresses β-hydride elimination, favoring mono-alkenylation .
Cyclopropanation
The ligand-copper complexes catalyze enantioselective cyclopropanation of alkenes with diazo compounds:
| Diazo Compound | Alkene | ee | Yield |
|---|---|---|---|
| Ethyl diazoacetate | Styrene | 88% | 82% |
| tert-Butyl diazoacetate | 1-Hexene | 79% | 75% |
Conditions : 0°C, CH₂Cl₂, 12 h .
Hydroamination
The ligand’s rhodium complexes enable intramolecular hydroamination of aminoalkenes:
Results :
Oxidation Reactions
Iron-centered oxidation catalysis has been reported, though less commonly:
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Epoxidation of alkenes using H₂O₂ as an oxidant (yields: 60–75%).
Limitations and Stability
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Thermal Sensitivity : Decomposes above 120°C.
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Solvent Compatibility : Stable in dichloromethane and THF but reacts with DMSO.
This ligand’s versatility in asymmetric catalysis stems from its robust stereoelectronic profile, making it indispensable in synthetic organic and organometallic chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, with ongoing research exploring novel reaction manifolds .
Scientific Research Applications
Catalytic Applications
The primary application of this compound lies in its role as a catalyst in various organic reactions. The presence of the iron center coordinated to phosphane ligands allows for unique reactivity patterns that can facilitate several chemical transformations.
Organometallic Catalysis
The iron center can participate in catalytic cycles involving:
- Hydrogenation Reactions : The compound has been shown to effectively catalyze hydrogenation reactions, which are crucial for the synthesis of fine chemicals and pharmaceuticals.
- Cross-Coupling Reactions : The phosphane ligands enhance the reactivity of the iron center, allowing it to participate in cross-coupling reactions essential for forming carbon-carbon bonds.
Synthesis of Complex Molecules
This compound can be utilized in the synthesis of complex organic molecules, including:
- Antidepressants : Recent studies have highlighted its application in synthesizing antidepressant molecules through metal-catalyzed reactions, showcasing its versatility in pharmaceutical chemistry .
Material Science Applications
In addition to its catalytic uses, this compound has potential applications in material science, particularly in developing new materials with unique properties.
Polymerization Processes
The compound can act as a catalyst for polymerization processes, leading to the formation of novel polymers with tailored properties. Its ability to coordinate with various substrates enables the synthesis of polymers that exhibit specific mechanical or thermal characteristics.
Nanomaterials
Research into nanomaterials has indicated that organometallic compounds like this one can serve as precursors for synthesizing nanoparticles, which are valuable in electronics and photonics.
Case Study 1: Asymmetric Hydrogenation
A study conducted by Knochel et al. explored the use of similar phosphine ligands in asymmetric hydrogenation reactions. The findings demonstrated that these ligands could significantly enhance enantioselectivity, which is crucial for producing chiral compounds in medicinal chemistry .
Case Study 2: Synthesis of Cyclopentene Derivatives
Research involving cyclopentene derivatives has shown that using iron-based catalysts can lead to efficient transformations under mild conditions. This aligns with the properties exhibited by cyclopentane; dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane; iron, suggesting its potential utility in similar synthetic pathways .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the iron center acting as a catalytic site. The coordination environment around the iron allows it to facilitate various chemical transformations, such as electron transfer processes and bond formation or cleavage. Molecular targets include substrates in catalytic reactions, where the iron center can stabilize transition states and lower activation energies.
Comparison with Similar Compounds
Josiphos Ligands
Josiphos ligands (e.g., SL-J001-2) feature tert-butyl or cyclohexyl groups instead of dicyclohexylphosphine.
- Steric Effects : The dicyclohexyl groups in the target compound provide greater steric hindrance than tert-butyl substituents, slowing substrate approach but enhancing selectivity in crowded catalytic sites .
- Electronic Effects : Diphenylphosphine groups offer stronger π-accepting ability compared to alkylphosphines, stabilizing metal centers in low oxidation states .
Trifluoromethyl-Substituted Derivatives
Compounds like (1S)-1-[(1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-ferrocene introduce electron-withdrawing CF₃ groups.
- Electronic Tuning : The CF₃ groups reduce electron density at the metal center, favoring oxidative addition steps in cross-coupling reactions.
- Thermal Stability : Enhanced stability under harsh conditions compared to the parent compound, making them suitable for high-temperature applications .
Data Table: Key Comparative Parameters
Research Findings
- Hydrogenation Efficiency : The target compound achieves >90% enantiomeric excess (ee) in ketone hydrogenations, outperforming Josiphos ligands by 15–20% due to its optimized steric profile .
- Thermal Degradation : Unlike CF₃-substituted analogues, the parent compound decomposes above 150°C, limiting its utility in high-temperature processes .
- Solubility : Exhibits poor solubility in polar solvents (e.g., water), whereas derivatives with hydrophilic groups (e.g., –OH) show improved aqueous compatibility .
Biological Activity
The compound cyclopentane;dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron is a complex that integrates iron with a phosphine ligand, which has garnered attention for its potential biological applications. This article synthesizes findings from various studies to explore its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be broken down into its key components:
- Cyclopentane : A five-membered cyclic alkane.
- Dicyclohexylphosphane : A phosphine ligand that enhances the reactivity of metal complexes.
- Iron Center : The transition metal that imparts catalytic properties.
Biological Activity Overview
The biological activities of iron complexes with phosphine ligands have been extensively studied, particularly in the context of catalysis and medicinal chemistry. Key areas of interest include:
- Anticancer Activity : Iron phosphine complexes have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that these complexes can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Antimicrobial Properties : Some iron-phosphine complexes exhibit antimicrobial activity against a spectrum of bacteria and fungi. The mode of action often involves disrupting microbial cell membranes or interfering with essential metabolic pathways .
The biological activity of this compound is attributed to several mechanisms:
- Catalytic Activity : The iron center facilitates redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS play a crucial role in mediating cellular responses, including apoptosis in cancer cells .
- Ligand Interactions : The phosphine ligands enhance the lipophilicity and stability of the complex, allowing for better cellular uptake and interaction with biological targets. This is particularly important in drug design, where bioavailability is critical .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Cancer Cell Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with iron-phosphine complexes resulted in a significant reduction in cell viability, attributed to increased ROS levels and subsequent apoptosis .
- Antimicrobial Testing : A series of experiments conducted on various bacterial strains revealed that the compound exhibited inhibitory effects comparable to standard antibiotics, suggesting potential as a new antimicrobial agent .
- Mechanistic Insights : Detailed mechanistic studies using spectroscopic methods have elucidated how these complexes interact with cellular components, providing insights into their action pathways and potential side effects .
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this ferrocene-based phosphine ligand, and how can purity be optimized?
- Methodological Answer : The ligand is synthesized via a multi-step process involving:
Phosphine Coupling : Reaction of dicyclohexylphosphine with a functionalized cyclopentyl aryl halide under inert conditions (e.g., Schlenk line) to form the phosphine-cyclopentane backbone .
Ferrocene Integration : Coordination of the phosphine moiety to an iron center, often through transmetalation or direct ligand substitution, followed by chiral resolution to isolate the (1R)-configured enantiomer .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) are critical to achieving >97% purity. Purity is verified via P NMR to confirm absence of unreacted phosphine precursors .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- H/C NMR : Assignments focus on distinguishing cyclopentyl (δ 1.5–2.5 ppm) and ferrocenyl protons (δ 4.0–4.5 ppm). P NMR identifies phosphine environments (δ 20–30 ppm for P-aryl groups) .
- X-ray Crystallography : Resolves stereochemistry at the cyclopentyl and ferrocene centers. Bond angles (e.g., Fe–P bond ~2.2 Å) and torsion angles (e.g., 85–95° for chiral centers) validate the (1R) configuration .
Q. What catalytic applications are most commonly reported for this ligand?
- Methodological Answer : The ligand is primarily used in asymmetric hydrogenation and cross-coupling reactions :
- Hydrogenation : Enables >90% enantiomeric excess (ee) in ketone reductions when paired with Ru or Ir catalysts. Substrate scope includes α,β-unsaturated esters .
- Cross-Coupling : Facilitates C–C bond formation (e.g., Suzuki-Miyaura) with aryl chlorides, leveraging the electron-rich dicyclohexylphosphine groups to stabilize metal intermediates .
Advanced Research Questions
Q. How do steric and electronic ligand properties influence enantioselectivity in asymmetric catalysis?
- Methodological Answer :
- Steric Effects : The bulky dicyclohexyl groups create a chiral pocket, forcing substrates into specific orientations. Computational studies (DFT) show that increasing cyclopentyl substituent size improves ee by 15–20% in hydrogenation .
- Electronic Effects : Electron-donating diphenylphosphine moieties enhance metal center electron density, accelerating oxidative addition steps in cross-coupling. Hammett plots correlate σ values with reaction rates .
Q. How can researchers resolve contradictions in catalytic performance across different substrates?
- Methodological Answer :
- Substrate Screening : Test structurally diverse substrates (e.g., ortho- vs. para-substituted aryl halides) to identify steric/electronic limitations. For example, ortho-substituted substrates may show 30% lower yields due to hindered access to the metal center .
- Mechanistic Probes : Use deuterium labeling (e.g., D vs. H in hydrogenation) to differentiate rate-determining steps. Kinetic isotope effects (KIE > 2) suggest H activation is critical .
Q. What strategies mitigate ligand decomposition during high-temperature reactions?
- Methodological Answer :
- Stabilization Techniques :
Additives : Triphenylphosphine (0.5 equiv) scavenges free radicals, reducing decomposition by 40% at 100°C .
Solvent Choice : Use high-boiling solvents (e.g., toluene over THF) to lower reaction temperatures without sacrificing yield.
- Decomposition Analysis : Monitor via in situ P NMR to detect phosphine oxide formation (δ 25–35 ppm) .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting enantioselectivity data in solvent screens?
- Methodological Answer :
- Solvent Polarity : Polar solvents (e.g., MeOH) stabilize transition states via H-bonding, increasing ee by 10–15% for polar substrates. Apolar solvents (e.g., hexane) favor non-polar substrates .
- Case Study : For a prochiral ketone, switching from DCM (ee = 82%) to MeOH (ee = 94%) improved selectivity due to enhanced transition-state solvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
